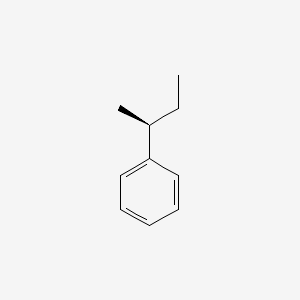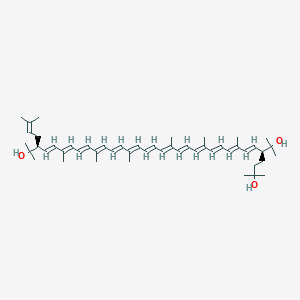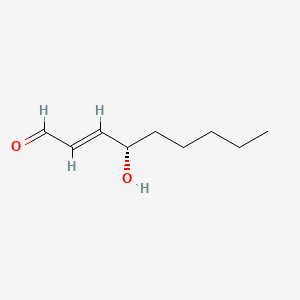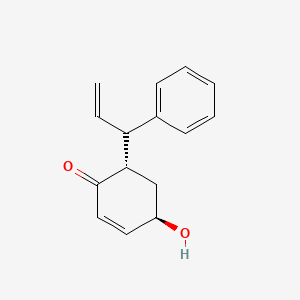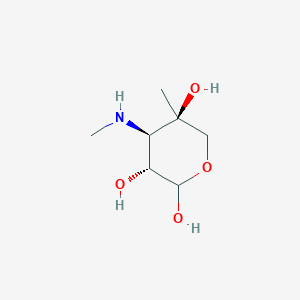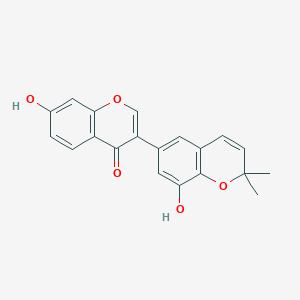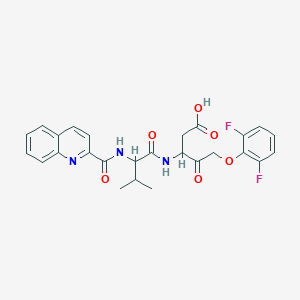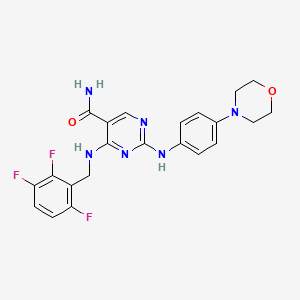
YM-341619
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-341619 involves the preparation of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives. The key steps include:
Formation of the pyrimidine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the benzylamino group: This step involves the reaction of the pyrimidine intermediate with benzylamine under controlled conditions.
Attachment of the morpholinylphenyl group: This is done through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 4-morpholin-4-ylphenylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
YM-341619 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
YM-341619 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT6 signaling pathway.
Biology: Employed in research to understand the role of STAT6 in immune cell differentiation and function.
Medicine: Investigated for its potential therapeutic effects in allergic diseases, such as asthma and atopic dermatitis.
Industry: Utilized in the development of new drugs targeting the STAT6 pathway
Mechanism of Action
YM-341619 exerts its effects by inhibiting the activity of STAT6. STAT6 is a transcription factor that plays a crucial role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). By inhibiting STAT6, this compound prevents the differentiation of T helper type 2 (Th2) cells and the production of Th2 cytokines, such as IL-4 and IL-13. This leads to a reduction in allergic inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
AS1517499: Another STAT6 inhibitor with similar potency and selectivity.
AS1517499: A compound that also targets the STAT6 pathway but with different chemical structure and pharmacokinetic properties
Uniqueness
YM-341619 is unique due to its high potency and selectivity for STAT6. It has an IC50 value of 0.70 nM for STAT6 inhibition, making it one of the most potent STAT6 inhibitors available. Additionally, this compound has been shown to effectively inhibit Th2 differentiation without affecting Th1 cells, which is a desirable property for the treatment of allergic diseases .
Properties
Molecular Formula |
C22H21F3N6O2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30) |
InChI Key |
IUUUCMFTTBSFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4=C(C=CC(=C4F)F)F)C(=O)N |
Synonyms |
2-((4-morpholin-4-ylphenyl)amino)-4-((2,3,6-trifluorobenzyl)amino)pyrimidine-5-carboxamide YM 341619 YM-341619 YM341619 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


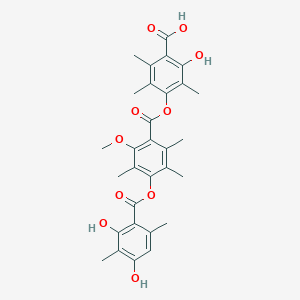
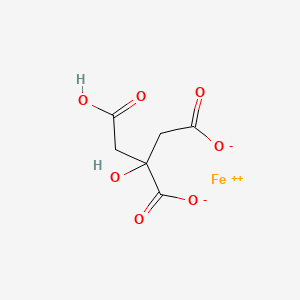
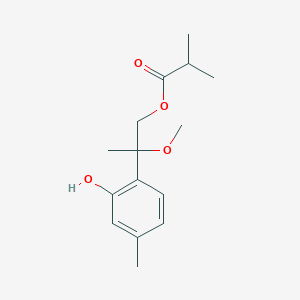
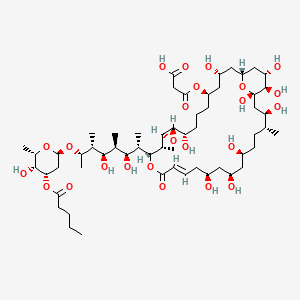
![4-Oxo-2-[3-((E)-2-quinolin-2-yl-vinyl)-phenyl]-4H-chromene-8-carboxylic acid](/img/structure/B1245188.png)

